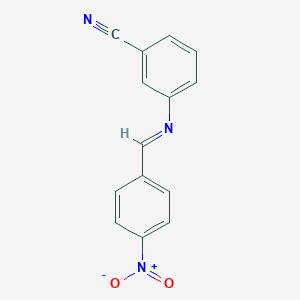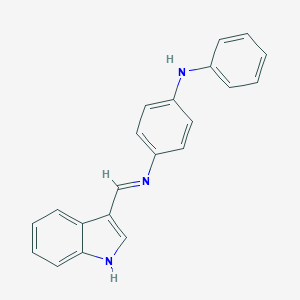![molecular formula C10H7IN4O3 B463409 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-iodophenyl)hydrazone]](/img/structure/B463409.png)
2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-iodophenyl)hydrazone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-iodophenyl)hydrazone] is a heterocyclic compound that features a pyrimidine ring substituted with a hydrazinylidene group and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-iodophenyl)hydrazone] typically involves the reaction of 4-iodoaniline with pyrimidine-2,4,6-trione derivatives under specific conditions. One common method includes the condensation of 4-iodoaniline with a pyrimidine-2,4,6-trione derivative in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-iodophenyl)hydrazone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-iodophenyl)hydrazone] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-iodophenyl)hydrazone] involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-(Arylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-triones: These compounds have similar structures but different substituents on the aryl group.
5-(2-chloropropylidene)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-triones: These compounds feature a chloropropylidene group instead of an iodophenyl group.
Uniqueness
The presence of the iodophenyl group in 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-iodophenyl)hydrazone] imparts unique properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H7IN4O3 |
|---|---|
Molecular Weight |
358.09g/mol |
IUPAC Name |
6-hydroxy-5-[(4-iodophenyl)diazenyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H7IN4O3/c11-5-1-3-6(4-2-5)14-15-7-8(16)12-10(18)13-9(7)17/h1-4H,(H3,12,13,16,17,18) |
InChI Key |
FCUMVCIUVLMACO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C(NC(=O)NC2=O)O)I |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(NC(=O)NC2=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3-Bromo-4-methylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B463336.png)
![4-{[(2,5-Dimethylphenyl)imino]methyl}phenol](/img/structure/B463339.png)
![2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]phenol](/img/structure/B463340.png)

![4-{[(3-Fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B463358.png)
![4-[({5-Nitro-2-methylphenyl}imino)methyl]phenol](/img/structure/B463398.png)
![1-{[(3-Fluoro-4-methylphenyl)imino]methyl}-2-naphthol](/img/structure/B463401.png)
![4-[(2,4-Dichlorobenzylidene)amino]benzenesulfonamide](/img/structure/B463408.png)
![5-(Diethylamino)-2-[({5-nitro-2-methylphenyl}imino)methyl]phenol](/img/structure/B463410.png)
![4-{[(3,5-Dimethylphenyl)imino]methyl}phenol](/img/structure/B463412.png)
![3-{[4-(Diethylamino)-2-hydroxybenzylidene]amino}benzonitrile](/img/structure/B463439.png)

![3-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile](/img/structure/B463456.png)
![1-{[(3,5-Dichlorophenyl)imino]methyl}-2-naphthol](/img/structure/B463464.png)
